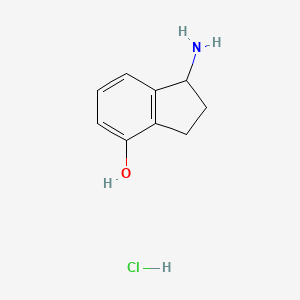

1-Amino-indan-4-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLOQNUHOBFPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133497-59-3 | |

| Record name | 1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Amino-indan-4-ol Hydrochloride

This guide provides a detailed exploration of the potential mechanism of action of 1-Amino-indan-4-ol hydrochloride. Given the limited direct research on this specific molecule, this document synthesizes information from the well-characterized parent compound, 1-aminoindan, and its derivatives, to build a scientifically grounded hypothesis on its biological activity. This analysis is intended for researchers, scientists, and drug development professionals.

Introduction: The Aminoindan Scaffold and its Pharmacological Significance

The indan ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an amino group to this structure gives rise to aminoindans, a class of compounds with significant neuropharmacological properties. 1-Aminoindan, a racemic mixture of (R)- and (S)-enantiomers, is a primary metabolite of the anti-Parkinsonian drug rasagiline.[1] The (R)-enantiomer of 1-aminoindan is known to possess neuroprotective and catecholamine-modulating effects.[1]

The subject of this guide, this compound, is a derivative of 1-aminoindan featuring a hydroxyl group at the 4-position of the indan ring. While direct pharmacological studies on this specific molecule are not extensively available in peer-reviewed literature, we can infer its likely mechanism of action by dissecting the known pharmacology of the 1-aminoindan core and considering the electronic and steric influence of the 4-hydroxy substituent.

The Core Pharmacology of the 1-Aminoindan Moiety

The pharmacological profile of 1-aminoindan is primarily associated with its effects on the central nervous system. Its (R)-enantiomer, in particular, has been shown to exert neuroprotective effects and modulate catecholaminergic systems.[1]

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1-aminoindan are well-known inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Rasagiline ((R)-N-propargyl-1-aminoindan) is a potent and selective irreversible inhibitor of MAO-B.[2] While (R)-1-aminoindan itself is a weak MAO inhibitor, its structural backbone is amenable to modifications that enhance this activity.[2]

Monoamine Reuptake Inhibition

1-Aminoindan has been shown to have weak inhibitory effects on the reuptake of norepinephrine and dopamine.[2] This activity is significantly less potent compared to its positional isomer, 2-aminoindan.[2] Specifically, 1-aminoindan is reported to be 28-fold less potent at inhibiting norepinephrine reuptake and 300-fold less potent at inhibiting dopamine reuptake than 2-aminoindan.[2]

Neuroprotective Effects

The (R)-enantiomer of 1-aminoindan has demonstrated neuroprotective properties independent of its MAO-B inhibitory activity.[2] This suggests that the 1-aminoindan scaffold may interact with other cellular targets to protect neurons from damage.

The Influence of the 4-Hydroxy Substituent: A Mechanistic Hypothesis

The introduction of a hydroxyl group at the 4-position of the 1-aminoindan ring can be expected to modulate its pharmacological profile in several ways:

-

Altered Receptor/Enzyme Interactions: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming new or enhanced interactions with amino acid residues in the binding pockets of target proteins. This could alter the affinity and selectivity of the molecule for various receptors and enzymes.

-

Modified Physicochemical Properties: The hydroxyl group increases the polarity of the molecule, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.

-

Metabolic Implications: The hydroxyl group provides a site for phase II metabolism (e.g., glucuronidation or sulfation), which could influence the compound's half-life and clearance.

Based on these considerations, we can propose a putative mechanism of action for this compound.

Putative Primary Target: Monoaminergic Systems

Given the established activity of the 1-aminoindan scaffold, it is highly probable that this compound interacts with components of the monoaminergic system. The 4-hydroxy group could potentially enhance its affinity for monoamine transporters or MAO enzymes compared to the parent compound.

A logical experimental workflow to investigate this would involve:

-

In Vitro Binding Assays: To determine the binding affinity of this compound for dopamine, norepinephrine, and serotonin transporters (DAT, NET, SERT).

-

In Vitro Enzyme Inhibition Assays: To assess the inhibitory potency of the compound against MAO-A and MAO-B.

Hypothetical Signaling Pathway

The following diagram illustrates the potential interaction of this compound with the dopaminergic synapse, a key site of action for many psychoactive compounds.

Caption: Putative mechanism of action at the dopaminergic synapse.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action of this compound, a series of well-defined experiments are necessary.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: Use a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

MAO Enzyme Inhibition Assay

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B.

-

Substrate: Use a specific substrate for each enzyme isoform (e.g., kynuramine for both, or more specific substrates if available).

-

Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a fluorescent plate reader.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Quantitative Data from Related Compounds

| Compound | Target | IC50 (µM) | Reference |

| 1-Aminoindan | Dopamine Reuptake | 1000 | [2] |

| 1-Aminoindan | Norepinephrine Reuptake | - | [2] |

| 2-Aminoindan | Dopamine Reuptake | 3.3 | [2] |

| 2-Aminoindan | Norepinephrine Reuptake | - | [2] |

Conclusion and Future Directions

The mechanism of action of this compound likely involves the modulation of monoaminergic systems, a characteristic feature of the 1-aminoindan scaffold. The presence of the 4-hydroxy group is predicted to alter its binding affinity and selectivity for monoamine transporters and/or MAO enzymes. The experimental protocols outlined in this guide provide a clear path forward for the definitive elucidation of its pharmacological profile. Further research into the neuroprotective effects and potential off-target activities of this compound is also warranted to fully understand its therapeutic potential.

References

-

Wikipedia. (n.d.). 1-Aminoindane. Retrieved January 7, 2026, from [Link].

-

precisionFDA. (n.d.). 1-AMINOINDANE HYDROCHLORIDE. Retrieved January 7, 2026, from [Link].

-

Wikipedia. (n.d.). (R)-1-Aminoindane. Retrieved January 7, 2026, from [Link].

-

SynZeal. (n.d.). (R)-1-Aminoindane hydrochloride | 10305-73-4. Retrieved January 7, 2026, from [Link].

-

GSRS. (n.d.). 1-AMINOINDANE HYDROCHLORIDE. Retrieved January 7, 2026, from [Link].

-

Pharmaffiliates. (n.d.). CAS No : 34698-41-4 | Product Name : 1-Aminoindan. Retrieved January 7, 2026, from [Link].

-

PubChem. (n.d.). (+-)-1-Aminoindan | C9H11N | CID 123445. Retrieved January 7, 2026, from [Link].

-

Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved January 7, 2026, from [Link].

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 1-Amino-indan-4-ol Hydrochloride

Abstract

The 1-aminoindan scaffold is a privileged structure in medicinal chemistry, forming the core of several neuroactive compounds, most notably the anti-Parkinson's agent rasagiline. This technical guide provides a comprehensive pharmacological profile of a specific, hydroxylated derivative, 1-Amino-indan-4-ol hydrochloride. While direct experimental data on this particular molecule is limited in public literature, this document synthesizes information from closely related analogs to construct a predictive profile. By leveraging structure-activity relationship (SAR) principles and data from the parent 1-aminoindane and its metabolites, we project the likely mechanisms of action, pharmacodynamic and pharmacokinetic properties, and toxicological considerations for 1-Amino-indan-4-ol. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded framework for initiating research and development programs centered on this compound.

Introduction: The Significance of the 1-Aminoindan Scaffold

The indane ring system, particularly its 1-amino substituted derivatives, has proven to be a highly versatile scaffold for targeting the central nervous system (CNS). The clinical success of rasagiline (N-propargyl-(R)-1-aminoindane), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), underscores the therapeutic potential of this chemical class for neurodegenerative diseases like Parkinson's disease.[1][2]

The pharmacological activity of these compounds is not limited to MAO-B inhibition. The primary metabolite of rasagiline, (R)-1-aminoindane, is largely devoid of MAO-inhibitory activity but possesses significant neuroprotective properties of its own.[3][4] This dual activity—symptomatic relief via enzymatic inhibition and potential disease modification via neuroprotection—makes the 1-aminoindan core a subject of intense research.

This guide focuses on This compound , a derivative featuring a hydroxyl group on the aromatic ring. The introduction of a hydroxyl group can profoundly impact a molecule's pharmacological profile by:

-

Altering binding affinity and selectivity for biological targets.

-

Modifying physicochemical properties such as solubility and lipophilicity, affecting blood-brain barrier penetration.

-

Introducing a new site for metabolic modification (e.g., glucuronidation or sulfation).

A study on various hydroxy-1-aminoindans noted that the 4- and 6-hydroxy regioisomers are chemically stable, unlike the 5-hydroxy analogs which are inherently unstable.[5] This inherent stability makes 1-Amino-indan-4-ol a viable candidate for drug development. This document will construct its pharmacological profile based on a critical analysis of its structural components and the known activities of its closest chemical relatives.

Chemical Properties and a Proposed Synthetic Pathway

A thorough understanding of a compound's chemical nature is foundational to any pharmacological investigation.

Physicochemical Properties

The properties of the parent compound, 1-aminoindane, provide a baseline for predicting those of the 4-hydroxy derivative.

| Property | 1-Aminoindane Hydrochloride | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₁₂ClN | C₉H₁₂ClNO | Addition of one oxygen atom. |

| Molecular Weight | 169.65 g/mol | 185.65 g/mol | Addition of one oxygen atom (16.00 g/mol ). |

| Solubility | Soluble in water | Likely higher aqueous solubility | The polar hydroxyl group will increase hydrophilicity. |

| LogP (Octanol/Water) | ~2.0 (for free base) | Lower than parent | Increased polarity reduces lipophilicity. |

| pKa | ~9.5 (Amine) | Amine pKa similar; addition of phenolic pKa (~10) | The electron-donating hydroxyl group may slightly increase amine basicity. The phenolic proton is acidic. |

Proposed Synthetic Pathway

A logical and efficient synthesis is critical for enabling pharmacological studies. A plausible route to this compound can be designed starting from the commercially available 4-hydroxy-1-indanone .[6][7] This precursor is a versatile building block used in various organic syntheses.[7] The synthesis can proceed via reductive amination, a robust and widely used method in medicinal chemistry.

Step 1: Oximation of 4-Hydroxy-1-indanone. The ketone (Compound 1 ) is reacted with hydroxylamine hydrochloride to form the oxime (Compound 2 ).

Step 2: Reduction of the Oxime. The oxime is then reduced to the primary amine. A common and effective method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or using a chemical reducing agent like sodium borohydride in the presence of a nickel salt. This reaction yields the target racemic 1-Amino-indan-4-ol (Compound 3 ).

Step 3: Salt Formation. The resulting free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol or ether) to precipitate the stable hydrochloride salt (Compound 4 ).

This proposed route is efficient and relies on well-established chemical transformations, making it suitable for producing the quantities of material needed for comprehensive pharmacological evaluation.

Predicted Pharmacological Profile

The following profile is inferred from the known activities of rasagiline, (R)-1-aminoindane, and other substituted aminoindanes.

Mechanism of Action & Pharmacodynamics

The primary activities of the 1-aminoindan scaffold are centered on monoaminergic systems and neuroprotective pathways.

A. Monoamine Oxidase (MAO) Inhibition: Rasagiline is a potent, irreversible MAO-B inhibitor.[1] Its metabolite, 1-aminoindane, is devoid of significant MAO inhibitory properties.[2] The N-propargyl group on rasagiline is essential for its irreversible binding mechanism. Since 1-Amino-indan-4-ol lacks this group, it is unlikely to be an irreversible MAO inhibitor . However, it may still exhibit weak, reversible inhibitory activity. The 4-hydroxy substituent could potentially form a hydrogen bond within the active site of MAO-A or MAO-B, which could confer some degree of affinity. It is critical to experimentally determine the IC₅₀ values for both MAO-A and MAO-B to assess this. MAO-B is a key target for Parkinson's disease, while MAO-A is a target for depression.[8]

B. Neuroprotection: A key finding is that the neuroprotective effects of rasagiline are, in part, mediated by its metabolite, (R)-1-aminoindane.[3][4] This activity is independent of MAO inhibition and is associated with the activation of protein kinase C (PKC) and the MAP kinase signaling cascade, leading to an increase in anti-apoptotic proteins like Bcl-2.[3][4] Furthermore, a study has shown that hydroxyaminoindan, a metabolite of the multi-target drug ladostigil, also possesses neuroprotective properties.[3]

Based on this, it is highly probable that 1-Amino-indan-4-ol will possess neuroprotective properties . The 4-hydroxy group may even enhance this effect by participating in hydrogen bonding with target proteins in these pro-survival pathways.

C. Monoamine Transporter Activity: While 1-aminoindane is a very weak dopamine and norepinephrine reuptake inhibitor, its isomer, 2-aminoindane, and its derivatives show significant activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9][10] Given the structural class, it is prudent to screen 1-Amino-indan-4-ol for activity at these transporters, although potent inhibition is not expected based on the 1-amino substitution pattern.

Table of Comparative Pharmacodynamic Activities:

| Compound | Primary Target(s) | Key Effect(s) |

| Rasagiline | MAO-B (irreversible) | Increases synaptic dopamine levels.[1] |

| (R)-1-Aminoindane | Pro-survival pathways (e.g., PKC/MAPK) | Neuroprotective, anti-apoptotic.[3][4] |

| Ladostigil Metabolite (Hydroxyaminoindan) | Pro-survival pathways | Neuroprotective.[3] |

| 2-Aminoindane | NET, DAT, SERT | Monoamine releaser/reuptake inhibitor.[9][10] |

| 1-Amino-indan-4-ol (Predicted) | Pro-survival pathways, potentially weak MAO-B | Neuroprotective; low potential for MAO inhibition. |

Pharmacokinetics (PK)

The PK profile will be heavily influenced by the hydroxyl group.

-

Absorption: The compound is a small molecule and likely to be orally bioavailable. The hydrochloride salt form will ensure good dissolution.

-

Distribution: The addition of a hydroxyl group decreases lipophilicity, which may reduce its ability to cross the blood-brain barrier (BBB) compared to the parent 1-aminoindane. However, it may still achieve therapeutically relevant concentrations in the CNS.

-

Metabolism: Rasagiline is primarily metabolized by the cytochrome P450 enzyme CYP1A2 to 1-aminoindane.[1][11] 1-Amino-indan-4-ol will likely be a substrate for Phase II metabolism. The phenolic hydroxyl group is a prime site for glucuronidation (via UGTs) or sulfation (via SULTs). This would result in the formation of highly polar metabolites that are readily excreted. This metabolic pathway is common for hydroxylated CNS drugs and typically leads to rapid clearance.

-

Excretion: The polar glucuronide and sulfate conjugates are expected to be primarily eliminated via the kidneys.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

To validate the predicted lack of potent MAO-B inhibition, a robust in vitro assay is the first critical experimental step. A fluorometric assay using kynuramine as a substrate is a standard and reliable method.[8][12]

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human monoamine oxidase B (hMAO-B).

Materials

-

Recombinant human MAO-B (Supersomes™ or similar)

-

Kynuramine dihydrobromide (Substrate)[12]

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

This compound (Test Compound)

-

Selegiline (Positive Control Inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 1-Amino-indan-4-ol HCl in DMSO.

-

Prepare a 1 mM stock solution of selegiline in DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations for the IC₅₀ curve (e.g., from 100 µM down to 1 nM final assay concentration).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.

-

Add 1 µL of the diluted test compound or control compound in DMSO to the appropriate wells. For "100% activity" control wells, add 1 µL of DMSO only.

-

Add 25 µL of the hMAO-B enzyme solution (diluted in buffer to the recommended concentration).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of kynuramine substrate solution (diluted in buffer) to all wells to initiate the enzymatic reaction. The final concentration of kynuramine should be at or near its Kₘ for MAO-B.

-

The total reaction volume is 101 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 1N NaOH). This also enhances the fluorescence of the product, 4-hydroxyquinoline.[12]

-

Read the fluorescence on a plate reader at the specified wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each concentration relative to the DMSO control.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Toxicological Profile (Predicted)

The toxicology of 1-aminoindane provides a reasonable starting point. For 1-aminoindane, the GHS hazard classifications include skin irritation, serious eye irritation, and potential respiratory irritation. Standard safety precautions for handling amine-containing compounds should be followed.

A key consideration for rasagiline is the "cheese effect"—a hypertensive crisis caused by consuming tyramine-rich foods when MAO-A is inhibited. Since rasagiline is highly selective for MAO-B at therapeutic doses, this risk is minimal.[1] As 1-Amino-indan-4-ol is predicted to be a very weak MAO inhibitor, the risk of a tyramine interaction is expected to be extremely low .

Conclusion and Future Directions

This technical guide presents a predictive pharmacological profile for this compound based on robust data from its parent scaffold.

Summary of Predictions:

-

Primary Activity: Likely to be a neuroprotective agent, acting through mechanisms independent of MAO inhibition, similar to the metabolite (R)-1-aminoindane.

-

Secondary Activity: Unlikely to be a potent MAO-B inhibitor but should be tested for weak, reversible inhibition.

-

Pharmacokinetics: Expected to have moderate BBB penetration and be cleared primarily via Phase II metabolism (glucuronidation/sulfation) at the 4-hydroxy position.

-

Safety: Low risk of tyramine-related hypertensive events.

Critical Next Steps for Research:

-

Synthesis and Confirmation: Synthesize and fully characterize the compound using the proposed pathway.

-

In Vitro Pharmacology:

-

Determine IC₅₀ values against hMAO-A and hMAO-B (as per the protocol above).

-

Screen for binding and functional activity at DAT, NET, and SERT.

-

Conduct cell-based assays (e.g., using SH-SY5Y or PC-12 cells) to confirm and quantify its neuroprotective effects against various neurotoxins (e.g., 6-OHDA, MPP+).

-

-

In Vitro ADME:

-

Assess metabolic stability in human liver microsomes and hepatocytes to identify major metabolites.

-

Determine permeability (e.g., using a PAMPA assay) to predict BBB penetration.

-

-

In Vivo Studies: If in vitro data is promising, proceed to rodent models to assess pharmacokinetics, brain penetration, and efficacy in a model of neurodegeneration.

By following this structured approach, the true pharmacological profile of this compound can be elucidated, determining its potential as a novel therapeutic agent for neurodegenerative disorders.

References

-

PrepChem.com. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]

- Finberg, J. P., & Youdim, M. B. (2002). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neuropharmacology, 43(7), 1119-1126.

- Teva Pharmaceutical Industries. (2014). In Vitro Assessment of the Pharmacokinetic Drug-Drug Interaction Potential of Rasagiline and its Major Metabolite Aminoindan.

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

- Bar-Am, O., Yogev-Falach, M., Amit, T., Sagi, Y., & Youdim, M. B. (2005). Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro. Journal of Neurochemistry, 94(4), 1137-1145.

- Bar-Am, O., Amit, T., & Youdim, M. B. (2004). Contrasting neuroprotective and neurotoxic actions of respective metabolites of anti-Parkinson drugs rasagiline and selegiline. Neuroscience Letters, 355(3), 169-172.

- Google Patents. (2022). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.

- Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Rasagiline. Journal of Pharmacology and Toxicology, 3(3), 168-172.

-

Semantic Scholar. (2019). Synthetic Aminoindanes: A Summary of Existing Knowledge. Retrieved from [Link]

- Weinstock, M., Gorodetsky, E., & Sterling, J. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. The Journal of Organic Chemistry, 71(11), 4130-4140.

- Carradori, S., et al. (2021). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Medicinal Chemistry, 12(10), 1735-1745.

- Simmler, L. D., et al. (2014).

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Retrieved from [Link]

-

Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of aminoindans and related drugs. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Retrieved from [Link]

- Luethi, D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 239-248.

-

Autechaux.com. (n.d.). Optimizing Organic Synthesis: The Role of High-Purity 4-Hydroxy-1-indanone. Retrieved from [Link]

Sources

- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 5. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xenotech.com [xenotech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

1-Amino-indan-4-ol hydrochloride CAS number and properties

An In-depth Technical Guide to 1-Amino-indan-4-ol hydrochloride

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 133497-59-3 , is a specialized organic compound featuring an indan skeleton substituted with both an amino and a hydroxyl group.[1][2] This bifunctional nature makes it a valuable chiral building block in medicinal chemistry and drug development. The rigid framework of the indan system provides a defined stereochemical orientation for its substituents, which is crucial for designing molecules with high specificity for biological targets. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and development.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and data available from chemical suppliers. It is typically supplied as a white to off-white solid.[3]

| Property | Value | Source(s) |

| CAS Number | 133497-59-3 | [1][2] |

| Molecular Formula | C₉H₁₁NO · HCl (or C₉H₁₂ClNO) | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

Note: For comparison, the parent compound, 1-Aminoindan (CAS 34698-41-4), is a liquid at room temperature with a molecular weight of 133.19 g/mol .[4][5]

Synthesis and Chemical Logic

The synthesis of substituted aminoindanols like 1-Amino-indan-4-ol often involves multi-step sequences starting from readily available indanone precursors. A general and logical synthetic approach involves the strategic introduction of the hydroxyl and amino functionalities onto the indan core.

Conceptual Synthesis Pathway:

A common strategy begins with a substituted indanone, proceeds through oximation, followed by stereoselective reduction. For instance, the synthesis of the related cis-1-aminoindan-2-ol often starts from 1-indanone.[6] A plausible route to 1-Amino-indan-4-ol could involve:

-

Nitration of Indanone: Introduction of a nitro group at the 4-position of the aromatic ring of 1-indanone.

-

Reduction of Nitro Group: Selective reduction of the nitro group to an amino group. This step must be managed carefully to avoid reduction of the ketone. Alternatively, the nitro group is carried through the next steps and reduced at the end.

-

Ketone Reduction/Amination: The ketone at the 1-position is converted to the amine. This can be achieved via reductive amination or by converting the ketone to an oxime followed by reduction.[6][7]

-

Hydroxylation/Final Conversion: If starting with a precursor that does not have the hydroxyl group, it would be introduced, followed by the final amination step.

-

Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the stable hydrochloride salt.

The diagram below illustrates a generalized workflow for producing functionalized aminoindans, highlighting the key transformations.

Caption: Generalized synthetic pathway for substituted 1-aminoindans.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a chiral scaffold for constructing more complex, biologically active molecules. The aminoindanol moiety is a privileged structure in drug design.[8][9]

-

Enzyme Inhibitors: The rigid structure is ideal for designing inhibitors that fit into the active sites of enzymes. Notably, the related compound cis-1-amino-2-indanol is a cornerstone in the synthesis of HIV protease inhibitors like Indinavir.[10] Derivatives of aminoindanol have also been explored as α-glucosidase inhibitors for potential antidiabetic applications.[11]

-

Neuroprotective Agents: The 1-aminoindan core is central to the structure of Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[12][13] Synthetic routes to Rasagiline often start with (R)-1-aminoindan, highlighting the importance of this class of compounds as key intermediates.[14][15]

-

Chiral Auxiliaries and Ligands: Enantiomerically pure aminoindanols are widely used as chiral auxiliaries or ligands in asymmetric synthesis, helping to control the stereochemical outcome of chemical reactions.[10][16]

The following diagram illustrates the central role of the aminoindan scaffold in accessing various classes of therapeutic agents.

Caption: Role of the aminoindan scaffold as a key intermediate.

Detailed Experimental Protocol: Synthesis of an N-Alkylated 1-Aminoindan Derivative

While a specific protocol for this compound is not publicly detailed, the following procedure for the N-alkylation of the parent (R)-1-aminoindan to form Rasagiline provides a robust, field-proven template that can be adapted. This process illustrates the typical handling and reaction conditions for this class of compounds.[12][14][15]

Objective: To synthesize (R)-N-propargyl-1-aminoindan from (R)-1-aminoindan.

Materials:

-

(R)-1-Aminoindan

-

Propargyl chloride (or a sulfonate equivalent like propargyl benzenesulfonate)[15]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel with stirring, heating mantle, and nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, add (R)-1-aminoindan (1 equivalent).

-

Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the aminoindan. Add anhydrous potassium carbonate (approx. 2-3 equivalents) to the solution. The potassium carbonate acts as the base to neutralize the HCl generated during the reaction.

-

Alkylation: While stirring vigorously, slowly add propargyl chloride (1-1.2 equivalents) dropwise to the mixture. An initial exotherm may be observed.

-

Reaction Monitoring: Heat the reaction mixture to approximately 60°C and maintain for 12-16 hours.[14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in toluene. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (R)-N-propargyl-1-aminoindan, typically as an oil.

-

Purification (If Necessary): The crude product can be purified further by column chromatography on silica gel if high purity is required.

Causality: The use of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction. Anhydrous conditions are crucial to prevent side reactions. A base (K₂CO₃) is required to deprotonate the amine and neutralize the acid byproduct, driving the reaction to completion.

Safety and Handling

As a hazardous chemical, this compound and its analogs require careful handling in a controlled laboratory environment.[17][18][19]

-

Hazard Identification:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[17]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[20]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[20][21]

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[21]

-

-

Storage and Disposal:

References

-

Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate (Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115.

-

Cinkilic, N., et al. (2014). Method for the synthesis of rasagiline. Google Patents, US8901352B2.

-

de Souza, R. O. M. A., et al. (2015). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate.

-

AK Scientific, Inc. Safety Data Sheet: (1R,2R)-2-Aminoindan-1-ol hydrochloride.

-

Fonseca, T. S., et al. (2015). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). ResearchGate.

-

ChemicalBook. (n.d.). This compound CAS#: 133497-59-3. ChemicalBook.

-

Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843–2874.

-

Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. PubMed.

-

Arote, N. D., et al. (2011). Process for preparation of rasagiline and salts thereof. Google Patents, US20110155626A1.

-

Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. ResearchGate.

-

Sigma-Aldrich. (n.d.). Material Safety Data Sheet.

-

Talwar, D., et al. (2014). 1-Aminoindan synthesis. ChemicalBook.

-

CymitQuimica. (n.d.). 1-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride.

-

Fisher Scientific. (2021). SAFETY DATA SHEET: 1-Aminoindan.

-

KM Pharma Solution Private Limited. (n.d.). MSDS - (R)-1-Aminoindane hydrochloride.

-

ChemicalBook. (2025). 1-Aminoindan - Safety Data Sheet.

-

Leroux, F., et al. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.

-

Khan, S., et al. (2023). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. ResearchGate.

-

Biosynth. (n.d.). This compound.

-

Sethi, M. K. (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

-

Ghosh, A. K., et al. (2002). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC.

-

National Center for Biotechnology Information. (n.d.). (+-)-1-Aminoindan. PubChem.

-

Pharmaffiliates. (n.d.). 1-Aminoindan.

Sources

- 1. 1-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride [cymitquimica.com]

- 2. This compound | 133497-59-3 | IFA49759 [biosynth.com]

- 3. This compound CAS#: 133497-59-3 [m.chemicalbook.com]

- 4. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajpamc.com [ajpamc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cis-1-Amino-2-indanol in drug design and applications to asymmetric processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]

- 15. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 16. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. kmpharma.in [kmpharma.in]

- 21. sigmaaldrich.com [sigmaaldrich.com]

physicochemical characteristics of 1-Amino-indan-4-ol hydrochloride

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Amino-indan-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a member of the aminoindane class of molecules, a scaffold of significant interest in medicinal chemistry and drug development. Derivatives of aminoindane are known for their neuroprotective and catecholamine-modulating activities, with prominent examples including rasagiline, an irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[1] A thorough understanding of the physicochemical properties of novel aminoindane derivatives like this compound is fundamental for their advancement in research and development, impacting everything from formulation and stability to bioavailability and analytical method development.

This guide provides a comprehensive technical overview of the core . It is structured to deliver not just data, but also the underlying scientific rationale for characterization methodologies. We delve into the compound's chemical identity, core properties such as solubility and thermal behavior, detailed spectroscopic profiles, and recommended stability and storage conditions. This document is designed to serve as a practical and authoritative resource for scientists, enabling them to handle, analyze, and formulate this compound with confidence and precision.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise structure and identity. This compound is a chiral molecule featuring a bicyclic indane core, substituted with a primary amine at the 1-position and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its aqueous solubility and stability.

Caption: Structure of this compound.

Table 1: Chemical Identifiers for 1-Amino-indan-4-ol and Related Compounds

| Identifier | Value | Source |

| IUPAC Name | (1R)-1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride | |

| CAS Number | 1228561-05-4 (for (R)-free base) | [2] |

| Molecular Formula | C₉H₁₁NO · HCl | [3] |

| Molecular Weight | 185.65 g/mol (Hydrochloride Salt) | [3] |

| 149.19 g/mol (Free Base) | [2] | |

| InChI Key (Free Base) | GWFKPABLUSNUAP-MRVPVSSYSA-N ((R)-isomer) | [2] |

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior during manufacturing, formulation, and in biological systems.

Appearance and Physical State

The compound is typically supplied as a white to off-white or grey solid, a characteristic common for many amine hydrochloride salts.[2][4]

Solubility

The hydrochloride salt form is expected to confer moderate to high solubility in aqueous media. Solubility in organic solvents will vary based on polarity.

Table 2: Predicted and Observed Solubility Profile

| Solvent | Expected Solubility | Rationale / Notes |

| Water | Soluble | The ionic nature of the hydrochloride salt and the polar hydroxyl group promote aqueous solubility. |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding. The free base of a related compound, (R)-(-)-1-Aminoindan, is soluble in methanol.[5] |

| DMSO | Soluble | A polar aprotic solvent widely used for dissolving a broad range of compounds. |

| Dichloromethane | Sparingly Soluble | Lower polarity compared to protic solvents; solubility is expected to be limited. |

| Hexanes / Heptane | Insoluble | Non-polar solvents are unlikely to dissolve a polar salt. |

Thermal Analysis

Thermal properties like the melting point are crucial indicators of purity and polymorphic form.

-

Melting Point: The melting point for the closely related racemic 1-Aminoindan hydrochloride is reported to be in the range of 206-210 °C.[6] The presence of the hydroxyl group on the aromatic ring in this compound may allow for additional hydrogen bonding, potentially influencing this value. Differential Scanning Calorimetry (DSC) is the preferred method for a precise determination.

Acid-Base Properties (pKa)

The molecule possesses two ionizable centers: the primary amino group and the phenolic hydroxyl group. Their pKa values are critical for understanding the compound's charge state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Amino Group (pKa₁): The primary amine, protonated as the hydrochloride salt, will have a pKa typical of anilinium-like ions, estimated to be in the range of 9-10.

-

Hydroxyl Group (pKa₂): The phenolic hydroxyl group is weakly acidic, with a pKa typically around 10.

The proximity of these values suggests that the molecule's net charge will be highly sensitive to pH changes in the physiological range.

Caption: Predicted ionization states of 1-Amino-indan-4-ol across a pH range.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unequivocal fingerprint for the molecule, essential for structural confirmation and quality control. The following data is predictive, based on the known structure and spectral data from analogous compounds like 1-aminoindan.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Ar-H): Expected to appear in the δ 6.5-7.5 ppm region. The substitution pattern will lead to distinct multiplets.

-

Indane Methine Proton (CH-NH₃⁺): A multiplet around δ 4.0-4.5 ppm.

-

Indane Methylene Protons (CH₂): Complex multiplets expected in the δ 1.5-3.0 ppm range.

-

Exchangeable Protons (OH, NH₃⁺): Broad signals whose chemical shift is dependent on solvent and concentration. The NH₃⁺ protons will likely appear as a broad singlet downfield.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the δ 110-160 ppm region. The carbon bearing the -OH group (C-4) will be significantly downfield.

-

Indane Methine Carbon (C-1): Signal around δ 50-60 ppm.

-

Indane Methylene Carbons: Signals in the δ 25-40 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3500 (broad) | O-H (Phenol) | Stretching |

| 2800-3100 (broad) | N-H (Ammonium) | Stretching |

| 2850-3000 | C-H (Aliphatic) | Stretching |

| 3010-3100 | C-H (Aromatic) | Stretching |

| 1500-1600 | C=C (Aromatic) | Stretching |

| 1200-1300 | C-O (Phenol) | Stretching |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is ideal for this molecule.

-

Expected Ion: The analysis should reveal a prominent molecular ion peak corresponding to the free base [M+H]⁺ at m/z 150.1.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of ammonia (NH₃) from the parent ion.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound.

-

Stability: Phenolic compounds can be susceptible to oxidation, which may lead to coloration over time. The hydrochloride salt form generally offers better stability than the free base.

-

Recommended Storage: To ensure long-term stability, the compound should be stored under an inert gas (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[4] It should be protected from light and moisture.

Experimental Methodologies

The following protocols are provided as standardized, self-validating systems for the characterization of this compound.

Caption: A typical workflow for the physicochemical characterization of a new batch.

Protocol: Melting Point Determination by Differential Scanning calorimetry (DSC)

-

Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

-

Instrumentation: Place both the sample and reference pans into the DSC cell.

-

Method: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.

-

Scientist's Note: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), and can reveal polymorphic transitions, desolvation events, or decomposition, offering a more complete thermal profile.

-

Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Prepare a ~0.01 M solution of this compound in deionized water.

-

Titration: Calibrate a pH electrode and place it in the sample solution. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Derivative plots (dpH/dV) can be used to accurately determine the equivalence points.

-

Scientist's Note: This method directly measures the buffering capacity of the ionizable groups. For molecules with close pKa values, specialized software may be needed to deconvolute the titration curve and accurately assign the values.

-

Protocol: LC-MS for Identity and Purity

-

Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or water. Dilute to a working concentration of ~10 µg/mL.

-

Chromatography:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis: Perform a full scan from m/z 50 to 500 to find the [M+H]⁺ ion.

-

Purity: The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

-

Scientist's Note: The inclusion of formic acid in the mobile phase serves two purposes: it acidifies the eluent to ensure the amine remains protonated for good peak shape and efficient ESI+ ionization.

-

Conclusion

This compound is a chiral small molecule with physicochemical properties that make it amenable to research and development. Its nature as a hydrochloride salt provides good aqueous solubility, while its dual ionizable groups (amine and phenol) dictate a pH-dependent charge profile crucial for biological interactions. The spectroscopic and thermal fingerprints outlined in this guide provide a robust framework for its unambiguous identification and quality assessment. The provided protocols offer standardized methods for researchers to validate their materials, ensuring reproducibility and reliability in future studies. This comprehensive characterization serves as a critical foundation for any further investigation into the therapeutic potential or synthetic application of this promising aminoindane derivative.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- ChemicalBook. (n.d.). This compound CAS#: 133497-59-3.

- National Center for Biotechnology Information. (n.d.). (R)-(-)-1-Aminoindan. PubChem.

- ChemicalBook. (n.d.). 1-Aminoindan(34698-41-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-Aminoindan | 34698-41-4.

- Sigma-Aldrich. (n.d.). 1-Aminoindan 98% 34698-41-4.

- National Institute of Standards and Technology. (n.d.). 1-Aminoindan. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). (+-)-1-Aminoindan. PubChem.

- Sigma-Aldrich. (n.d.). (R)-1-Amino-indan-4-ol.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Aminoindan 34698-41-4.

- Global Substance Registration System. (n.d.). 1-AMINOINDANE HYDROCHLORIDE.

- ChemBK. (n.d.). 1-Aminoindan hydrochloride.

- Simson Pharma Limited. (n.d.). 1-Amino Indane Hydrochloride | CAS No- 70146-15-5.

- ChemicalBook. (n.d.). (R)-(-)-1-Aminoindan | 10277-74-4.

- Sigma-Aldrich. (n.d.). (R)-1-Amino-indan-4-ol.

- Wikipedia. (n.d.). 1-Aminoindane.

Sources

- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound CAS#: 133497-59-3 [chemicalbook.com]

- 5. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 1-Aminoindan(34698-41-4) 1H NMR [m.chemicalbook.com]

- 8. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Amino-indan-4-ol Hydrochloride

Introduction: 1-Amino-indan-4-ol hydrochloride is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. As a substituted indane derivative, it serves as a valuable building block for synthesizing complex molecular architectures targeted for various therapeutic applications. The safe and effective use of this compound in a laboratory setting is paramount. This guide provides a comprehensive overview of its safety, handling, and emergency protocols, synthesized from the best available data on structurally related compounds.

A Note on Data Availability: As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound (CAS No. 133497-59-3) is not available. The following information has been expertly compiled and inferred from SDS documentation for structurally analogous compounds, including 1-aminoindan, various aminoindanol derivatives, and their hydrochloride salts.[1][2][3][4][5] This approach provides a robust provisional safety framework, but users are strongly encouraged to conduct a thorough risk assessment for their specific application.

Chemical Identification and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a sound safety assessment. This compound is a white to off-white solid.[6] Its hydrochloride salt form generally implies improved stability and solubility in aqueous media compared to the free base.

| Property | Value | Source |

| CAS Number | 133497-59-3 | [6][7] |

| Molecular Formula | C₉H₁₁NO·HCl | [7] |

| Molecular Weight | 185.65 g/mol | [7] |

| Appearance | White to off-white solid | [6] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [6] |

| Solubility | Insoluble in water (predicted for free base form) | [1] |

| Boiling Point | 220°C (for 1-Aminoindan) | [1] |

| Flash Point | 94°C (for 1-Aminoindan) | [1] |

Provisional Hazard Identification and Classification

Based on the hazard profiles of related aminoindane compounds, this compound is likely to be classified as hazardous.[2][3][8] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Anticipated GHS Hazard Classifications:

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[2][8] This is a common property for amine-containing compounds.

-

Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[2][8] Particulate matter and amine compounds can be highly irritating to sensitive eye tissues.

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[2][8] Inhalation of the fine powder can irritate the mucous membranes and respiratory tract.

-

Acute Toxicity, Oral, Category 4 (H302): Harmful if swallowed.[2][9][10] This is a potential hazard based on data from similar structures.

Precautionary Statements (P-codes): A selection of critical precautionary statements includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][11]

The Logic of Laboratory Safety: A Hierarchy of Controls

Before detailing specific protocols, it is crucial to understand the professional framework for risk mitigation. The "Hierarchy of Controls" prioritizes the most effective safety measures. This logic should guide all laboratory planning.

Caption: Hierarchy of Controls applied to laboratory chemical use.

Standard Operating Protocols

Adherence to validated protocols is the cornerstone of laboratory safety and experimental reproducibility.

Protocol for Handling and Weighing

Causality: The primary risks during handling are the generation and inhalation of airborne dust and inadvertent skin contact. This protocol is designed to mitigate these specific risks using engineering controls and proper technique.

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

-

Personal Protective Equipment (PPE): Don the required PPE as detailed in Section 5. This includes a lab coat, safety goggles, and chemical-resistant gloves.

-

Equilibration: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic hydrochloride salt.

-

Transfer and Weighing: Conduct all transfers and weighing within the fume hood. If weighing a small amount, use a ventilated balance enclosure. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could create dust, such as dropping or rapid scraping.

-

Closure and Cleanup: Securely close the container lid immediately after dispensing.[2][3] If any material is spilled, clean it immediately according to the spill protocol in Section 6.2. Wipe the spatula and weigh boat with a solvent-dampened cloth before removing them from the hood.

-

Storage: Return the compound to its designated storage location, ensuring it is stored under an inert atmosphere at 2-8°C as recommended.[6]

Storage and Incompatibility

Causality: Improper storage can lead to degradation of the compound and the creation of unforeseen hazards. The amino group makes the compound basic and susceptible to reaction with acids, while its organic nature presents incompatibility with strong oxidizers.

-

Recommended Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4] For long-term stability, refrigeration (2-8°C) under a nitrogen or argon atmosphere is required.[6]

-

Incompatible Materials:

Personal Protective Equipment (PPE) Mandates

PPE is the final line of defense and must be used consistently. The selection of specific PPE is directly dictated by the compound's hazard profile.

| Protection Type | Recommended Equipment | Rationale and Best Practices |

| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133). | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4][12] |

| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile). | Provides a barrier against skin contact, which is likely to cause irritation.[2][12] Gloves must be inspected before use and removed using the proper technique to avoid self-contamination. |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[12] Contaminated clothing must be removed immediately and washed before reuse.[2][3] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate. | Recommended when handling the solid form outside of a fume hood to prevent inhalation of dust, which may cause respiratory irritation.[2][12] |

Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures

The following procedures are based on standard practice for amine-containing, irritant solids.[2][3][4][5]

-

Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[2][3]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention immediately.[2][3]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][9]

Spill Response Workflow

A laboratory spill of a solid chemical requires a systematic approach to ensure containment and decontamination without exposing personnel.

Caption: Workflow for responding to a laboratory chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][9]

-

Specific Hazards: The compound is combustible but not highly flammable.[11] Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][4]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][4]

References

-

Fisher Scientific. SAFETY DATA SHEET - 5-Aminoindan. [Link]

-

KM Pharma Solution Private Limited. MSDS - (R)-1-Aminoindane hydrochloride. [Link]

-

PubChem. (n.d.). (+-)-1-Aminoindan. [Link]

Sources

- 1. 1-Aminoindan - Safety Data Sheet [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. kmpharma.in [kmpharma.in]

- 6. This compound CAS#: 133497-59-3 [chemicalbook.com]

- 7. This compound | 133497-59-3 | IFA49759 [biosynth.com]

- 8. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Amino-indan-4-ol Hydrochloride: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-indan-4-ol hydrochloride, a hydroxylated derivative of the well-known 1-aminoindan scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. While its parent compound, 1-aminoindan, is recognized for its neuroprotective properties and as a key metabolite of the anti-Parkinson's drug rasagiline, the 4-hydroxy analog offers a distinct chemical entity with its own unique profile. This guide provides a comprehensive overview of the historical context, synthesis, and developing understanding of this compound, offering insights for researchers engaged in the exploration of novel therapeutics.

Introduction: The Aminoindan Framework and the Significance of Hydroxylation

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. The introduction of an amino group at the 1-position gives rise to 1-aminoindan, a chiral molecule that has served as a foundational structure for numerous biologically active compounds. The (R)-enantiomer of 1-aminoindan, in particular, has garnered significant attention for its neuroprotective and catecholamine-modulating activities.[1][2]

The strategic placement of a hydroxyl group on the aromatic ring of 1-aminoindan introduces a new dimension to its chemical and pharmacological properties. The position of this hydroxyl group is critical, influencing the molecule's stability, reactivity, and potential biological interactions. Among the various hydroxylated isomers, 1-Amino-indan-4-ol has been noted for its chemical stability, making it a viable candidate for further investigation and development.[3] This guide will focus specifically on the hydrochloride salt of 1-Amino-indan-4-ol, a common form for enhancing solubility and stability of amine-containing compounds.

Historical Discovery and Developmental Context

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in a singular, landmark paper, its emergence is intrinsically linked to the broader exploration of aminoindan derivatives and their metabolites. The extensive research into the pharmacology of rasagiline, an N-propargyl derivative of (R)-1-aminoindan, spurred investigations into its metabolic fate. This led to a deeper understanding of various hydroxylated and N-dealkylated metabolites, including the conceptual basis for compounds like 1-Amino-indan-4-ol.

The synthesis of various hydroxy-1-aminoindans has been described as "readily accessible," suggesting that their preparation was likely achieved through established synthetic methodologies applied to new precursors as they became available.[3] The development of industrial methods for producing the key precursor, 4-hydroxy-1-indanone, further facilitated the synthesis and exploration of 4-hydroxy-substituted aminoindanes.

Chemical Synthesis: A Stepwise Approach

The synthesis of this compound is a multi-step process that begins with a suitable indanone precursor. A common and logical synthetic pathway involves the reductive amination of 4-hydroxy-1-indanone.

Synthesis of the Precursor: 4-Hydroxy-1-indanone

The efficient synthesis of 4-hydroxy-1-indanone is crucial for the overall process. Industrial methods have been developed for its production, often starting from readily available materials.

Reductive Amination to 1-Amino-indan-4-ol

Reductive amination is a versatile and widely used method for the synthesis of amines from ketones or aldehydes.[4] This reaction typically proceeds in one pot, where the ketone reacts with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination of 4-Hydroxy-1-indanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source. Ammonium formate is a common choice as it can also act as the reducing agent in the Leuckart reaction.[5] Alternatively, a combination of ammonium chloride and a reducing agent like sodium borohydride can be used.[4]

-

Reaction Conditions:

-

With Ammonium Formate (Leuckart-Wallach Reaction): Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

With Sodium Borohydride: Stir the mixture of 4-hydroxy-1-indanone and ammonium chloride at room temperature. After a period to allow for imine formation, cool the reaction in an ice bath and add sodium borohydride portion-wise.

-

-

Work-up: After the reaction is complete, cool the mixture and quench any remaining reducing agent by the careful addition of water. Concentrate the solution under reduced pressure to remove the bulk of the solvent.

-

Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate). Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Amino-indan-4-ol as a free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 1-Amino-indan-4-ol in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) to the stirred solution of the free base.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Caption: Synthetic workflow for this compound.

Pharmacological Profile and Potential Applications

The pharmacological profile of 1-Amino-indan-4-ol is not as extensively characterized as its parent compound, 1-aminoindan. However, based on the known activities of related molecules, several potential areas of interest can be inferred.

Neuroprotective Potential

The most prominent biological activity associated with the 1-aminoindan scaffold is neuroprotection.[1][6] (R)-1-aminoindan, the major metabolite of rasagiline, has been shown to possess neuroprotective properties independent of monoamine oxidase (MAO) inhibition.[2] These effects are thought to be mediated through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis. Given that 1-Amino-indan-4-ol shares the core aminoindan structure, it is plausible that it may also exhibit neuroprotective effects. The presence of the hydroxyl group could influence its ability to cross the blood-brain barrier and interact with biological targets.

Caption: Putative signaling pathways involved in aminoindan-mediated neuroprotection.

Other Potential Biological Activities

Derivatives of aminoindan have been investigated for a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects.[7] The introduction of a hydroxyl group in the 4-position of the indane ring could modulate these activities, potentially leading to new therapeutic applications. Further research is needed to systematically evaluate the biological profile of this compound.

Analytical Characterization

The definitive identification and quality control of this compound rely on a combination of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic proton at the 1-position, and the methylene protons of the cyclopentane ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing amino group. |

| ¹³C NMR | Resonances for the nine carbon atoms of the indane skeleton. The chemical shifts of the aromatic carbons will be particularly affected by the hydroxyl substituent. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base (C₉H₁₁NO) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of O-H (hydroxyl), N-H (amine), C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations. |

Note: Specific spectral data for this compound is not widely available in public databases. The information above is based on the expected spectroscopic properties of the molecule.

Future Directions and Conclusion

This compound remains a relatively underexplored molecule with significant potential. Its structural relationship to known neuroprotective agents, coupled with its inherent chemical stability, makes it an attractive candidate for further investigation in the context of neurodegenerative diseases and other therapeutic areas.

Future research should focus on:

-

Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to elucidate the specific biological activities of this compound, including its neuroprotective potential and mechanism of action.

-

Enantioselective Synthesis: The development of efficient methods for the synthesis of the individual (R)- and (S)-enantiomers will be crucial for understanding their distinct pharmacological properties.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of further derivatives of 1-Amino-indan-4-ol will help to establish a clear SAR and guide the design of more potent and selective compounds.

References

-

Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-1137. [Link]

-

Bar-Am, O., et al. (2007). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? Journal of Neurochemistry, 103(4), 1373-1381. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123445, (+-)-1-Aminoindan. Retrieved from [Link]